molecular formula C₆₆H₆₈CaF₂N₄O₁₀ B1142052 Difluoro Atorvastatin Calcium Salt CAS No. 693793-53-2

Difluoro Atorvastatin Calcium Salt

Katalognummer: B1142052
CAS-Nummer: 693793-53-2
Molekulargewicht: 1191.3
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Difluoro Atorvastatin Calcium Salt is a derivative of Atorvastatin Calcium, a widely used medication for lowering cholesterol levels. This compound is characterized by the substitution of two fluorine atoms at specific positions on the Atorvastatin molecule. It is typically found as a white to off-white crystalline powder and is known for its stability at room temperature .

Wirkmechanismus

Target of Action

Difluoro Atorvastatin Calcium Salt, also known as Calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the production of cholesterol in the liver .

Mode of Action

The compound acts as a competitive inhibitor of HMG-CoA Reductase . By binding to this enzyme, it inhibits the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This results in a reduction of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholesterol synthesis pathway . By inhibiting HMG-CoA Reductase, the compound disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other lipids . This leads to a decrease in LDL and VLDL levels, which are sometimes referred to as “bad cholesterol” due to their association with cardiovascular disease .

Pharmacokinetics

Atorvastatin is known to have a bioavailability of around 12% . It is metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4), which is responsible for the metabolism of many other drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol and lipid levels . This leads to a decrease in the risk of cardiovascular diseases such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The compound’s ability to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is highly expressed has been demonstrated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other drugs that may interact with the compound, the patient’s renal or liver function, and genetic factors . For instance, certain drugs can alter the function of CYP3A4, the enzyme responsible for metabolizing Atorvastatin, potentially leading to drug-drug interactions .

Biochemische Analyse

Biochemical Properties

Difluoro Atorvastatin Calcium Salt, like other statins, plays a significant role in biochemical reactions, particularly in the mevalonate pathway, which synthesizes cholesterol . It interacts with the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, inhibiting its activity . This enzyme is crucial for cholesterol synthesis, and its inhibition by this compound leads to a decrease in cholesterol production .

Cellular Effects

This compound has been shown to have effects on various types of cells. In cancer cells, for instance, it has been observed to have anti-proliferative effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate, a key intermediate in cholesterol synthesis . This leads to a decrease in cholesterol levels within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, with a focus on its stability and degradation . It has been observed that the compound remains stable under various conditions, and its long-term effects on cellular function have been noted in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . High doses of statins, including Atorvastatin, have been linked to an increased risk of osteoporosis .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of cholesterol . It interacts with the enzyme HMG-CoA reductase, a key enzyme in this pathway .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely to be found in the cytosol where HMG-CoA reductase, the enzyme it inhibits, is located .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Difluoro Atorvastatin Calcium Salt involves several steps, starting with the construction of the pyrrole ring. This can be achieved through methods such as Paal-Knorr condensation or Hantzsch pyrrole synthesis . The key improvements in the synthesis process include isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the conversion of an advanced ketal ester intermediate to the hemi-calcium salt form of the drug. This method ensures high purity and yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Difluoro Atorvastatin Calcium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its efficacy .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Drug Formulation and Stability

Stability Studies

Difluoro Atorvastatin Calcium Salt's stability is crucial for its application in pharmaceutical formulations. Studies have shown that this compound can undergo disproportionation under certain conditions, particularly in the presence of excipients like citric acid and polyacrylic acid . This disproportionation can affect the drug's efficacy and shelf-life, making it essential to optimize formulation strategies.

Solid-State Characterization

Characterization studies indicate that the difluoro variant can exist in various solid forms, which influence its solubility and absorption rates. For example, different crystalline forms of atorvastatin have been shown to exhibit varying dissolution profiles, impacting their bioavailability . Understanding these properties is vital for developing effective dosage forms that maximize therapeutic outcomes.

Case Studies and Clinical Insights

Clinical Trials

Clinical trials involving atorvastatin have provided insights into the potential applications of this compound. In one study involving patients with stable atherosclerotic plaques, treatment with atorvastatin led to significant reductions in LDL-C levels and improvements in endothelial function over six months . While specific trials on the difluoro variant are still emerging, these findings suggest a promising avenue for further research.

Bioequivalence Studies

A notable case study examined the bioequivalence of amorphous versus crystalline forms of atorvastatin calcium. The results highlighted differences in absorption rates but equivalent overall bioavailability between forms, suggesting that formulation characteristics play a critical role in therapeutic effectiveness .

Data Summary Table

Application AreaFindings/Notes
Cholesterol ManagementLowers LDL-C; increases HDL-C
Cardiovascular Disease PreventionReduces risk of myocardial infarction by 36%
Stability ConcernsSusceptible to disproportionation under stress
Solid-State CharacteristicsDifferent forms affect solubility/absorption
Clinical TrialsSignificant LDL-C reduction observed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to Difluoro Atorvastatin Calcium Salt include other derivatives of Atorvastatin, such as Atorvastatin Calcium Trihydrate and various solvates of Atorvastatin .

Uniqueness: What sets this compound apart from these similar compounds is the presence of fluorine atoms, which can enhance its stability and efficacy. The fluorine atoms may also influence the compound’s pharmacokinetic properties, potentially leading to improved bioavailability and therapeutic effects .

Conclusion

This compound is a significant derivative of Atorvastatin with unique properties and a wide range of applications in scientific research and medicine. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound for further study and development.

Biologische Aktivität

Difluoro Atorvastatin Calcium Salt, a derivative of Atorvastatin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which is pivotal in cholesterol synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₆₆H₆₆CaF₄N₄O₁₀ and a molecular weight of approximately 615.7 g/mol. Its structure features fluorine substitutions that enhance its pharmacological properties compared to Atorvastatin. The compound is often referred to as Atorvastatin EP Impurity C, indicating its status as a related compound rather than a primary therapeutic agent.

Target Enzyme : The primary target of this compound is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase , which plays a crucial role in the mevalonate pathway for cholesterol synthesis.

Mode of Action : As a competitive inhibitor , it binds to HMG-CoA reductase, thereby inhibiting the conversion of HMG-CoA to mevalonate, a key precursor in cholesterol biosynthesis. This inhibition results in decreased cholesterol levels in the bloodstream.

Pharmacokinetics

The bioavailability of Atorvastatin is approximately 12%, and while specific pharmacokinetic data for this compound is limited, it is expected to exhibit similar properties due to its structural relationship with Atorvastatin. The compound's solubility and stability are enhanced by its calcium salt form, which may facilitate better absorption in biological systems.

Biological Activity and Effects

This compound has demonstrated several biological activities:

  • Cholesterol Reduction : Similar to its parent compound, it effectively reduces total cholesterol and low-density lipoprotein (LDL) levels.
  • Anti-Proliferative Effects : In cancer cell studies, Difluoro Atorvastatin has shown potential anti-proliferative effects, suggesting applications beyond cholesterol management.
  • Metabolic Pathway Tracking : The compound can be used in research to track metabolic pathways when labeled with isotopes, aiding in understanding drug metabolism and efficacy.

Table 1: Summary of Biological Activities

ActivityDescription
Cholesterol InhibitionReduces LDL and total cholesterol levels
Anti-Cancer PropertiesExhibits anti-proliferative effects in cancer cells
Metabolic TrackingUseful for studying metabolism through radiolabeled forms

Case Studies

  • In Vitro Studies : Research indicates that Difluoro Atorvastatin exhibits similar inhibition profiles as Atorvastatin against HMG-CoA reductase. In laboratory settings, varying concentrations have been tested on different cancer cell lines, showing significant reductions in cell viability at higher doses.
  • Animal Models : Animal studies have demonstrated that different dosages of Difluoro Atorvastatin lead to varying degrees of lipid profile improvement. These studies are crucial for establishing effective dosing regimens for potential therapeutic applications.
  • Comparative Analysis with Other Statins : Comparative studies highlight that while Difluoro Atorvastatin shares many properties with other statins like Rosuvastatin and Simvastatin, its unique fluorine substitutions may provide enhanced efficacy or altered pharmacokinetics that warrant further investigation .

Eigenschaften

IUPAC Name

calcium;(3R,5R)-7-[2,3-bis(4-fluorophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H34F2N2O5.Ca/c2*1-20(2)31-30(33(42)36-25-6-4-3-5-7-25)29(21-8-12-23(34)13-9-21)32(22-10-14-24(35)15-11-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNNLAQUOIPKCS-MNSAWQCASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H66CaF4N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Difluoro Atorvastatin Calcium Salt
Reactant of Route 2
Difluoro Atorvastatin Calcium Salt
Reactant of Route 3
Difluoro Atorvastatin Calcium Salt
Reactant of Route 4
Reactant of Route 4
Difluoro Atorvastatin Calcium Salt
Reactant of Route 5
Difluoro Atorvastatin Calcium Salt
Reactant of Route 6
Difluoro Atorvastatin Calcium Salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.